molecular formula C17H17F3N2O3S2 B11337534 1-(thiophen-2-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(thiophen-2-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11337534
M. Wt: 418.5 g/mol
InChI Key: LKKQKHMJBUPWQH-UHFFFAOYSA-N
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Description

1-(THIOPHENE-2-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a sulfonyl group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(THIOPHENE-2-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiophene-2-Sulfonyl Chloride: This can be achieved by reacting thiophene with chlorosulfonic acid under controlled conditions.

    Coupling with Piperidine-4-Carboxamide: The thiophene-2-sulfonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the intermediate product.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(THIOPHENE-2-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

1-(THIOPHENE-2-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Used as a trifluoromethylating agent.

    Thiophene-2-Sulfonyl Chloride: A precursor in the synthesis of various sulfonyl compounds.

    Piperidine-4-Carboxamide: A common building block in organic synthesis

Uniqueness

1-(THIOPHENE-2-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a trifluoromethyl group and a sulfonyl group in the same molecule is relatively rare and can lead to unique reactivity and interactions .

Properties

Molecular Formula

C17H17F3N2O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

1-thiophen-2-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H17F3N2O3S2/c18-17(19,20)13-4-1-2-5-14(13)21-16(23)12-7-9-22(10-8-12)27(24,25)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,21,23)

InChI Key

LKKQKHMJBUPWQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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